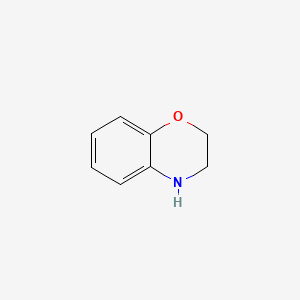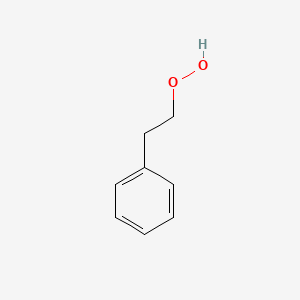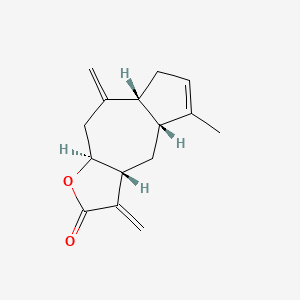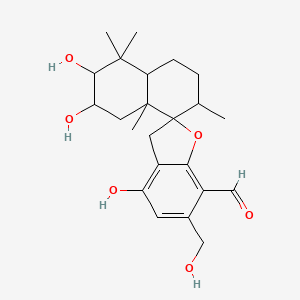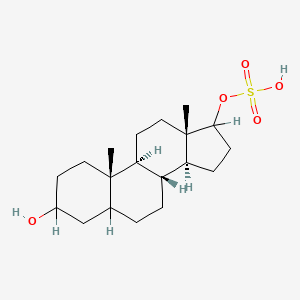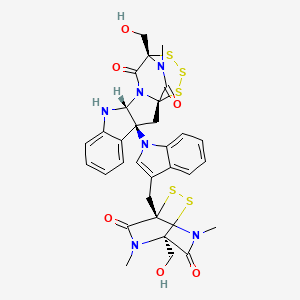
Chetoseminudin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chetoseminudin A is a natural product found in Humicola seminuda with data available.
Scientific Research Applications
Immunomodulatory Properties
A study conducted by Fujimoto et al. (2004) on the fungus Chaetomium seminudum revealed that Chetoseminudin A possesses immunomodulatory properties. The research highlighted the potential of Chetoseminudin A as an immunosuppressive agent, indicating its possible application in managing immune responses. This finding is crucial for its potential therapeutic uses in diseases where the immune system plays a central role (Fujimoto et al., 2004).
Antitumor Activity
Research by Wang et al. (2015) on Chaetomium sp 88194, an endophytic fungus, revealed that Chetoseminudin A, among other compounds, displayed significant antitumor activities. This study opens avenues for Chetoseminudin A as a potential resource in developing anti-cancer agents, particularly for breast cancer, as it induced apoptotic cell death in cancer cells (Wang et al., 2015).
Cytotoxic and Antimicrobial Effects
Peng et al. (2019) identified Chetoseminudin A in their study of the endophytic fungus Chaetomium sp. SYP-F7950. The compound demonstrated potent cytotoxic effects against certain cancer cell lines and exhibited strong antibacterial and antifungal activities. This highlights its potential use in developing treatments against specific bacterial and fungal infections as well as its utility in cancer therapy (Peng et al., 2019).
Antibacterial Activities
A study by Xu et al. (2015) on the fungus Chaetomium globosum also identified Chetoseminudin A. This compound was found to have antibacterial activities against Bacillus subtilis. Such properties suggest its potential application in treating infections caused by specific bacteria (Xu et al., 2015).
Mushroom Tyrosinase Inhibitory Activity
Zhai et al. (2020) in their study on the endophytic fungus Phaeosphaeria fuckelii, found that Chetoseminudin A, among other compounds, showed mushroom tyrosinase inhibitory activity. This finding indicates the potential use of Chetoseminudin A in treatments targeting specific enzymatic pathways (Zhai et al., 2020).
properties
Product Name |
Chetoseminudin A |
|---|---|
Molecular Formula |
C31H30N6O6S5 |
Molecular Weight |
742.9 g/mol |
IUPAC Name |
(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-19-methyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C31H30N6O6S5/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-45-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-48-46-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1 |
InChI Key |
DIUIQJFZKRAGBZ-YWZWRZHGSA-N |
Isomeric SMILES |
CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
Canonical SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SSS8)CO)C)C)CO |
synonyms |
chetoseminudin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



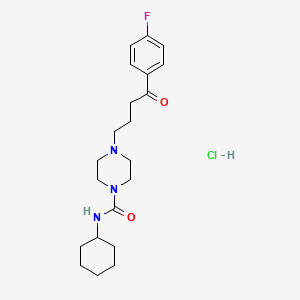
![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
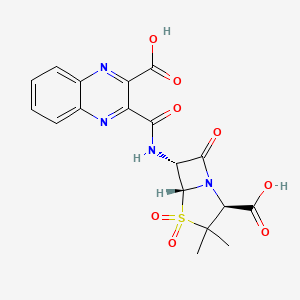
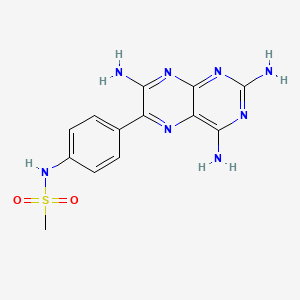
![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)
![2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)
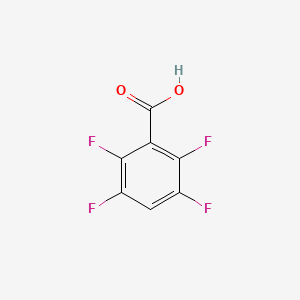
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)
